Sodium phosphotungstate monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

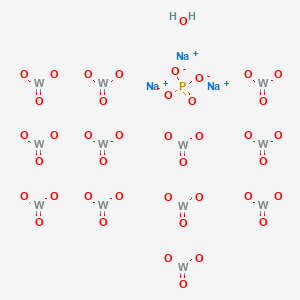

Sodium phosphotungstate monohydrate is a heteropoly acid salt with the chemical formula Na₃[PW₁₂O₄₀]·H₂O. It is a derivative of phosphotungstic acid and is known for its high molecular weight and complex structure. This compound is widely used in various scientific fields due to its unique properties, including its ability to act as a catalyst and its electron-dense nature, which makes it useful in electron microscopy.

Mécanisme D'action

Target of Action

Sodium phosphotungstate monohydrate is a complex compound that primarily targets biochemical reactions involving carbohydrates . It acts as a novel acidic catalyst in these reactions .

Mode of Action

The compound interacts with its targets by facilitating various carbohydrate reactions such as per-O-acetylation, regioselective O-4,6 benzylidene acetal formation, regioselective O-4 ring-opening, and glycosylation . These interactions result in changes in the structure and function of the carbohydrates, which are essential components of various biological processes .

Biochemical Pathways

This compound affects the biochemical pathways involved in carbohydrate synthesis and modification . The compound’s action on these pathways leads to downstream effects such as the production of different carbohydrate structures, which can have various roles in biological systems .

Result of Action

The molecular and cellular effects of this compound’s action include the modification of carbohydrate structures and the facilitation of carbohydrate reactions . These effects can influence various biological processes, given the crucial role of carbohydrates in living organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and its container should be kept tightly closed . . These precautions help maintain the compound’s stability and effectiveness.

Analyse Biochimique

Biochemical Properties

Sodium phosphotungstate monohydrate plays a significant role in biochemical reactions. It has been used as a negative staining agent for electron microscopy . The nature of these interactions is primarily due to the electron-dense properties of the compound, which enhances contrast in electron microscopy .

Cellular Effects

The effects of this compound on cells are primarily observed in its use as a staining agent. It has been shown to bind to fibrin, collagen, and fibers of connective tissues, replacing the anions of dyes from these materials, selectively decoloring them . This suggests that it may influence cell function by interacting with these cellular components.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with biomolecules in the context of electron microscopy. It binds to these molecules, enhancing their visibility under the microscope

Temporal Effects in Laboratory Settings

It has been successfully used as a replacement for uranyl-based stains in negative staining electron microscopy, suggesting that it is stable and effective over time .

Metabolic Pathways

It is known that phosphate, a component of this compound, plays a crucial role in various metabolic processes .

Subcellular Localization

Given its use in electron microscopy, it is likely that it can interact with various subcellular structures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium phosphotungstate monohydrate can be synthesized by reacting sodium tungstate dihydrate (Na₂WO₄·2H₂O) with phosphoric acid (H₃PO₄) in the presence of hydrochloric acid (HCl). The reaction typically involves dissolving sodium tungstate in water, followed by the addition of phosphoric acid and hydrochloric acid to the solution. The mixture is then heated and stirred until the desired product precipitates out .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The precipitated product is then filtered, washed, and dried to obtain the final compound .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium phosphotungstate monohydrate undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic and inorganic reactions.

Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.

Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are used.

Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized organic compounds, while reduction reactions may yield reduced tungsten species .

Applications De Recherche Scientifique

Sodium phosphotungstate monohydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.

Biology: It is employed as a staining agent in electron microscopy due to its electron-dense nature, which enhances the contrast of biological specimens.

Medicine: It is used in the preparation of certain pharmaceuticals and as a reagent in biochemical assays.

Comparaison Avec Des Composés Similaires

Phosphotungstic Acid: Similar in structure but lacks the sodium component.

Sodium Phosphomolybdate: Contains molybdenum instead of tungsten.

Tungstosilicic Acid: Contains silicon instead of phosphorus.

Uniqueness: Sodium phosphotungstate monohydrate is unique due to its high molecular weight and the presence of both sodium and tungsten in its structure. This combination of elements gives it distinct properties, such as high acidity and strong oxidizing ability, which are not found in other similar compounds .

Activité Biologique

Sodium phosphotungstate monohydrate (SPT) is a complex inorganic compound with significant applications in biological and biochemical research. Its unique properties, particularly its electron-dense nature, make it an effective staining agent in electron microscopy, enhancing the contrast of biological specimens. This article explores the biological activity of SPT, including its mechanisms of action, cellular effects, and applications in scientific research.

Target of Action

Sodium phosphotungstate primarily targets biochemical reactions involving carbohydrates. It facilitates various carbohydrate reactions, including:

- Per-O-acetylation : Modification of hydroxyl groups on carbohydrates.

- Regioselective O-4,6 benzylidene acetal formation : Specific formation of acetals at designated positions.

- Regioselective O-4 ring-opening : Opening of cyclic structures at specific sites.

- Glycosylation : The process of adding sugar moieties to other molecules.

These interactions modify carbohydrate structures and facilitate biochemical pathways involved in carbohydrate synthesis and modification .

Cellular Effects

SPT's primary role in cellular biology is as a negative staining agent for electron microscopy. It binds effectively to biological macromolecules such as fibrin and collagen, replacing anions from these materials and selectively decolorizing them. This property enhances the visibility of cellular structures under electron microscopy .

Molecular Mechanism

The molecular mechanism involves the adsorption of SPT onto biomolecules through electrostatic interactions rather than hydrogen bonding. This binding enhances the electron density around the specimen, which is crucial for imaging . SPT has been successfully used to replace uranyl-based stains in negative staining protocols, demonstrating its stability and effectiveness over time .

Applications in Scientific Research

SPT has diverse applications across various fields:

- Biology : As a staining agent in electron microscopy, SPT provides high contrast for visualizing cellular structures.

- Chemistry : It serves as a catalyst in organic reactions, including oxidation and polymerization processes.

- Medicine : Utilized in the preparation of pharmaceuticals and as a reagent in biochemical assays.

- Industry : Employed in producing advanced materials such as catalysts for fuel cells .

Case Studies and Research Findings

-

Electron Microscopy Applications

Recent studies have demonstrated that SPT can visualize complex protein structures effectively. For instance, it was used to reconstruct the capsid assembly of apoferritin and β-galactosidase using cryo-electron microscopy techniques . -

Precipitation of Prion Proteins

SPT has been investigated for its ability to precipitate disease-causing prion proteins from infected tissues. Research showed that both the phosphotungstate anion and its components could enhance the isolation yield of prion proteins when characterized by NMR spectroscopy and ELISA . -

Comparison with Other Stains

In comparative studies, SPT has shown superior performance over traditional uranyl-based stains for certain applications. Its effectiveness in visualizing viral structures and polysaccharides highlights its potential as a versatile tool in biological imaging .

Summary Table of Biological Activities

Propriétés

Numéro CAS |

312696-30-3 |

|---|---|

Formule moléculaire |

H3Na3O41PW12 |

Poids moléculaire |

2965.0 g/mol |

Nom IUPAC |

trisodium;dioxotungsteniooxy-[[[[[[[[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;hydrogen phosphate;hydrate |

InChI |

InChI=1S/3Na.H3O4P.H2O.36O.12W/c;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q3*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;-1;;;;;;;;;;;;/p-2 |

Clé InChI |

ATLYITRHMPNCMI-UHFFFAOYSA-L |

SMILES |

O.[O-]P(=O)([O-])[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+] |

SMILES canonique |

O.OP(=O)([O-])[O-].[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.